![molecular formula C28H38O B14597242 1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- CAS No. 60624-91-1](/img/structure/B14597242.png)
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the ketone family It is characterized by the presence of a carbonyl group (C=O) attached to a pentanone chain and a fluorenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- typically involves the acylation of a fluorenyl compound with a pentanone derivative. The reaction conditions often require the use of a strong acid catalyst to facilitate the acylation process. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Applications De Recherche Scientifique
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorenyl group can interact with aromatic residues in proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valerophenone: An aromatic ketone with a similar structure but different substituents.
Acetophenone: Another aromatic ketone with a simpler structure.
Butyrophenone: A ketone with a different alkyl chain length.
Uniqueness
1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]- is unique due to its specific combination of a pentanone chain and a fluorenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
60624-91-1 |
|---|---|
Formule moléculaire |
C28H38O |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(7-decan-2-yl-9H-fluoren-2-yl)pentan-1-one |
InChI |
InChI=1S/C28H38O/c1-4-6-8-9-10-11-12-21(3)22-14-16-26-24(18-22)20-25-19-23(15-17-27(25)26)28(29)13-7-5-2/h14-19,21H,4-13,20H2,1-3H3 |
Clé InChI |
KFJGKZHBJLKAJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


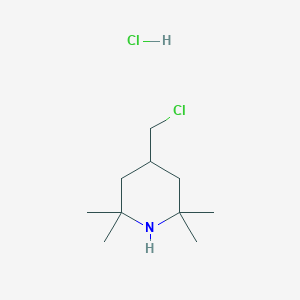
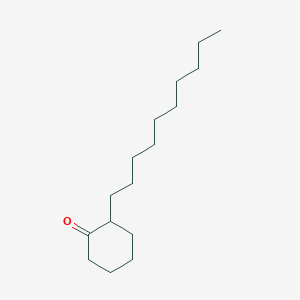
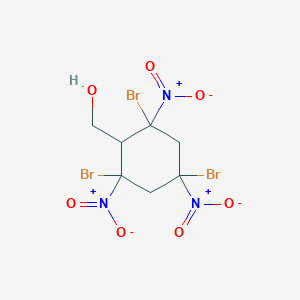
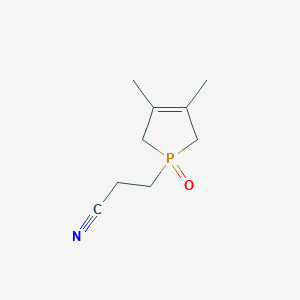

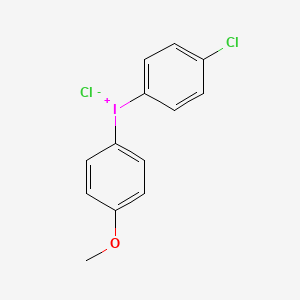
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
